molecular formula C20H20O7 B1683788 2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran CAS No. 945771-74-4

2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran

Cat. No. B1683788
M. Wt: 372.4 g/mol
InChI Key: RADMJHVVIZTENA-UHFFFAOYSA-N
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Description

2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran (M7H-TMBF) is a naturally occurring phenolic compound found in plants and fungi. It is a member of the benzofuran family, which is a group of compounds with a wide range of biological activities. M7H-TMBF has been studied for its potential therapeutic effects in a variety of diseases, including cancer, diabetes, and inflammation.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Derivatives : Research on the acylation of dimethyl-hydroxybenzofurans and the synthesis of di- and tri-methylfuroisoflavones illustrates the chemical versatility and potential applications of benzofuran derivatives in developing novel organic compounds. These processes highlight the potential for creating complex molecules with specific properties for various scientific applications (Kawase, Nanbu, & Miyoshi, 1968).

Biological Activities and Applications

  • Antifungal and Antimicrobial Properties : Studies have shown that compounds related to 2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran, such as cicerfuran and its analogues, possess antimicrobial activities. These compounds have been evaluated for their effectiveness against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Aslam, Stevenson, Kokubun, & Hall, 2009).

  • Antitumor and Antiangiogenic Activity : Novel 3-arylaminobenzofuran derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cells, inhibition of tubulin polymerization, and antiangiogenic properties. These compounds, characterized by specific structural modifications, have shown promising results in in vitro and in vivo models, underscoring their potential as antitumor agents targeting the colchicine site on tubulin (Romagnoli et al., 2015).

Environmental and Agricultural Applications

  • Insect Feeding Deterrents : The isolation of 2-arylbenzofurans from sainfoin as insect feeding deterrents highlights the potential application of benzofuran derivatives in agriculture. These compounds, identified as sainfuran and methylsainfuran, have been synthesized and tested for their efficacy, suggesting their use in developing natural insect repellents to protect crops (Russell et al., 1984).

properties

IUPAC Name

(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADMJHVVIZTENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241536
Record name BNC-105
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran

CAS RN

945771-74-4
Record name BNC-105
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945771744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BNC-105
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BNC-105
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S2Z6H7B0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Note: A similar reaction when scaled-up with 2-methyl-3-(3,4,5-trimethoxybenzoyl)-6-methoxy-7-isopropoxy-benzo[b]furan (1.25 gm) and boron trichloride solution (1M solution in DCM, 3.1 mL) gave the title compound (930 mg, 83%).
Name
2-methyl-3-(3,4,5-trimethoxybenzoyl)-6-methoxy-7-isopropoxy-benzo[b]furan
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-Bromo-7-acetoxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran (20 mg, 0.042 mmol), methyl-boronic acid (40 mg, 0.67 mmol), in 1,4-dioxane (2 mL) at 90° C. was added tetiakis-triphenylphosphine palladium (11 mg, 0.01 mmol) followed by the addition of a solution of sodium bicarbonate (40 mg, 0.48 mmol) in distilled water (0.5 mL). The reaction mixture turned red after 5 minutes. After 2 hours (tlc) the reaction mixture was brought to room temperature and was added saturated ammonium chloride (2 mL) and diluted with dichloromethane (20 mL). The organic layer was separated and washed with water, dried over magnesium sulfate and the solvent was removed by distillation under vacuum. The residue was purified by PTLC (eluent=Dichloromethane/Methanol, 1:1) to give the title compound (actate cleaved during reaction) as a fluffy white solid; (3 mg, 19%).
Name
2-Bromo-7-acetoxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetiakis-triphenylphosphine palladium
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran
Reactant of Route 2
2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran
Reactant of Route 3
2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran
Reactant of Route 4
2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran
Reactant of Route 5
2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran
Reactant of Route 6
Reactant of Route 6
2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran

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